2H-Isoindole-2-acetamide, 1,3-dihydro-
Description
Overview of Isoindole Heterocyclic Compounds and Their Significance in Chemical Research
Isoindole, a fundamental heterocyclic compound, consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wisdomlib.orgwikipedia.org This structural motif is an isomer of the more commonly known indole (B1671886) and serves as a crucial building block in the fields of bioorganic and medicinal chemistry. wisdomlib.orggoong.com The isoindole nucleus is present in a wide array of natural products, synthetic pharmaceuticals, and commercial dyes, highlighting its versatility. wikipedia.orgresearchgate.netnih.gov
The significance of isoindole derivatives in chemical research is underscored by their diverse and potent biological activities. wisdomlib.orgthieme-connect.com These compounds have been extensively studied and have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. wisdomlib.orgontosight.aiontosight.ai The ability of the isoindole scaffold to interact with various biological targets has made it a privileged structure in drug discovery. wisdomlib.orgacs.org For instance, derivatives of isoindole-1,3-dione have shown potential as anticancer agents and inhibitors of enzymes like protein phosphatase and tyrosine kinases. acs.org Furthermore, the unique electronic properties of the isoindole system make it valuable in materials science, with applications in fluorescent dyes and phthalocyanine (B1677752) pigments. wikipedia.orgresearchgate.netbeilstein-journals.org The high reactivity of the isoindole ring also makes it a versatile intermediate for synthesizing more complex molecular architectures. thieme-connect.comresearchgate.net
Contextualization of 2H-Isoindole-2-acetamide, 1,3-dihydro- within the 2H-Isoindole-2-acetamide Class
The compound 2H-Isoindole-2-acetamide, 1,3-dihydro- belongs to the broader class of isoindole derivatives characterized by an acetamide (B32628) group attached to the nitrogen atom of the isoindole core. Specifically, it is a derivative of isoindoline (B1297411) (the 1,3-dihydro form of isoindole) where the nitrogen at position 2 is substituted with an acetamide moiety (-CH₂CONH₂). wikipedia.orgacs.org
This class of compounds, the 2H-Isoindole-2-acetamides, represents a significant area of investigation in medicinal chemistry. acs.org The core structure combines the biologically active isoindoline scaffold with the versatile acetamide functional group. The acetamide group itself is a common feature in many pharmaceutical compounds and can influence properties such as solubility, stability, and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. ontosight.aigalaxypub.coresearchgate.net The "1,3-dihydro-" designation indicates that the five-membered pyrrole ring of the isoindole is saturated, forming an isoindoline structure. beilstein-journals.orgwikipedia.org This saturation imparts a three-dimensional character to the molecule, which can be critical for fitting into the active sites of enzymes and receptors. wikipedia.org Research into this class explores how different substitutions on both the isoindole ring and the acetamide group can modulate biological activity, leading to the development of compounds with tailored therapeutic properties. ontosight.aiacs.org
Structural Diversity and Nomenclature of Key 2H-Isoindole-2-acetamide Derivatives
The 2H-Isoindole-2-acetamide scaffold allows for extensive structural diversification through substitution at various positions. Modifications can be made on the benzene ring of the isoindole core, the α-carbon of the acetamide side chain, or the amide nitrogen. This versatility has led to the synthesis of a wide range of derivatives with distinct chemical properties and biological activities. acs.org
A common variation involves the addition of one or two oxo groups (C=O) at the 1 and 3 positions of the isoindoline ring, leading to isoindolinone or phthalimide (B116566) (isoindole-1,3-dione) structures, respectively. ontosight.aibeilstein-journals.org The amide nitrogen of the acetamide group is also a frequent site for substitution, often with aryl or other heterocyclic rings, creating more complex molecules. guidechem.comnih.gov
The systematic nomenclature of these derivatives follows IUPAC conventions, precisely describing the location and nature of each substituent. The base name, "2H-Isoindole-2-acetamide, 1,3-dihydro-," is modified with prefixes to indicate the presence and position of additional functional groups. For example, "1,3-dioxo-" specifies a phthalimide core, while terms like "N-(2-chlorophenyl)-" denote substitution on the acetamide's amide nitrogen. guidechem.com
The following table showcases the structural diversity within this class by presenting key derivatives with their corresponding IUPAC names and CAS Registry Numbers.
| Compound Name | Molecular Formula | Key Structural Features |
| 2H-Isoindole-2-acetamide, 1,3-dihydro-N-hydroxy-1,3-dioxo- ontosight.ai | C₁₀H₈N₂O₄ | Phthalimide core with a hydroxy group on the acetamide nitrogen. |
| 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide ontosight.ai | C₁₀H₁₀N₂O₂ | Isoindolinone core (one oxo group at position 1). |
| 2H-Isoindole-2-acetamide, N-(2-chlorophenyl)-1,3-dihydro-1,3-dioxo- guidechem.com | C₁₆H₁₁ClN₂O₃ | Phthalimide core with a 2-chlorophenyl group on the acetamide nitrogen. |
| This compound1,3-dioxo-N-(2-phenylethyl)- nih.gov | C₁₈H₁₆N₂O₃ | Phthalimide core with a phenylethyl group on the acetamide nitrogen. |
| This compoundN-8-isoquinolinyl-1,3-dioxo- guidechem.com | C₁₉H₁₃N₃O₃ | Phthalimide core with an isoquinolinyl group on the acetamide nitrogen. |
| 2H-Isoindole-2-acetamide, α-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-6-[4-(1-methyl-4-piperidinyl)phenyl]-1-oxo-N-2-thiazolyl- chemicalbook.com | C₃₃H₃₃FN₄O₃S | A complex derivative with multiple substitutions on the isoindolinone core and acetamide group. |
Historical Development and Evolution of Research on Isoindole and Acetamide Derivatives
The study of isoindole chemistry dates back over a century. beilstein-journals.org Initially, research focused on the fundamental synthesis and characterization of the isoindole ring system, which proved challenging due to the inherent instability and high reactivity of the aromatic 10π-electron system. thieme-connect.comresearchgate.net Early synthetic methods, such as flash vacuum pyrolysis, were developed to prepare the parent isoindole. wikipedia.org A significant milestone in the history of isoindole derivatives was the synthesis and subsequent infamy of thalidomide, a phthalimide-based drug, in the late 1950s. nih.gov This event, despite its tragic consequences, spurred intensive research into the biological activities of isoindole-1,3-dione structures, leading to the eventual development of clinically important analogs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. nih.govmdpi.com
Parallel to the developments in isoindole chemistry, acetamide and its derivatives have long been a cornerstone of medicinal chemistry. archivepp.comnih.gov Acetamide itself is a simple organic compound, an amide derived from acetic acid and ammonia (B1221849). wikipedia.org Its derivatives have been explored for a vast range of therapeutic applications. galaxypub.co Historically, the formation of the amide bond has been a fundamental reaction in organic synthesis, and its application in drug development has been extensive. researchgate.net Compounds like paracetamol, a simple acetamide derivative, have become globally recognized analgesics. nih.gov
The evolution of research has seen the convergence of these two fields, with chemists strategically combining the isoindole scaffold with the acetamide moiety to create hybrid molecules. acs.org This modern approach aims to leverage the favorable biological properties of the isoindole core and modulate them through the attachment of various substituted acetamide side chains. Recent research focuses on developing efficient, often multi-component, reaction sequences to build libraries of these complex derivatives for screening against various diseases, including cancer and viral infections. acs.orgasm.org
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)7-12-5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXCNOUTSWDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2h Isoindole 2 Acetamide, 1,3 Dihydro and Its Derivatives
Fundamental Synthetic Approaches to the 2H-Isoindole Ring System
The synthesis of the 2H-isoindole ring is challenging due to the inherent instability of the o-quinoid structure. nih.gov Consequently, many synthetic strategies generate these compounds as transient intermediates that are trapped in situ, often via Diels-Alder reactions. nih.govnih.gov The primary methods for constructing this heterocyclic system can be categorized into ring-closure reactions, ring transformations, and the aromatization of stable precursors. nih.gov
Ring-Closure Reactions: Principles and Strategies
Ring-closure or cyclization reactions are a cornerstone for building the isoindole framework from acyclic or partially cyclic precursors. These methods involve forming one or more bonds to complete the pyrrole (B145914) portion of the bicyclic system.
A prominent strategy involves the transition metal-catalyzed intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, gold- or palladium-catalyzed hydroamination of o-alkynyl benzylamine (B48309) derivatives, followed by isomerization or aromatization, provides a direct route to the isoindole core. nih.gov Rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters has also proven effective. dntb.gov.ua
Multicomponent reactions offer an efficient approach, assembling the isoindole from three or more starting materials in a single pot. A notable example is the reaction of o-phthalaldehyde (B127526), a primary amine, and an additional nucleophile. wikipedia.org Similarly, a three-component assembly involving an aromatic dialdehyde, an amine, and a thiol can produce stable, fluorescent isoindoles. nih.gov
1,3-Dipolar cycloadditions represent another powerful tool. The reaction between an in situ generated azomethine ylide and a suitable dipolarophile, such as a benzoquinone, can lead to the isoindole skeleton after spontaneous oxidation of the initial cycloadduct. nih.govontosight.ai
| Ring-Closure Strategy | Key Precursors | Catalyst/Conditions | Outcome |
| Intramolecular Cyclization | o-Alkynyl benzylamines | Au, Pd catalysts | 2H-Isoindoles |
| Intramolecular Condensation | Benzyl azides, α-aryldiazoesters | Rh catalyst | 2H-Isoindoles dntb.gov.ua |
| Multicomponent Reaction | o-Phthalaldehyde, primary amine, nucleophile | Varies | Substituted isoindoles wikipedia.org |
| 1,3-Dipolar Cycloaddition | Sarcosine, paraformaldehyde, benzoquinone | Heat | Oxidized isoindole derivative nih.govontosight.ai |
Ring Transformation Methodologies
Ring transformation methodologies construct the 2H-isoindole system by rearranging or altering a pre-existing heterocyclic or carbocyclic ring. These approaches can provide access to isoindoles that are difficult to obtain through direct cyclization.
One of the most utilized ring transformation methods is the retro-Diels-Alder reaction. nih.gov This process typically involves the synthesis of a strained 7-azabicyclo[2.2.1]heptane derivative, which upon heating, extrudes a stable small molecule (like ethene) to generate a transient 2H-isoindole. This intermediate is often trapped by a dienophile present in the reaction mixture. A common approach uses the reaction of an azabicycle with 3,6-(di-2-pyridyl)-1,2,4,5-tetrazine, which proceeds through a Diels-Alder/electrocyclic fragmentation sequence. nih.govmdpi.com
Another elegant strategy involves a cascade reaction of divinyl ethers, which can be derived from 4-bromoisocoumarins. organic-chemistry.org Reaction with substituted anilines initiates a sequence involving a ring-opening addition-elimination followed by a 5-exo-tet ring-closing step to furnish 1,3-disubstituted N-aryl-2H-isoindoles. organic-chemistry.org
Aromatization Pathways of Isoindoline (B1297411) Precursors
Due to the stability of the reduced isoindoline (1,3-dihydro-2H-isoindole) ring system, its aromatization is a common and effective final step for the synthesis of 2H-isoindoles. nih.gov This approach allows for the manipulation and purification of the stable precursor before generating the often-reactive isoindole.
Dehydrogenation is the most direct aromatization method. This can be achieved using stoichiometric high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil, typically by refluxing in an inert solvent like toluene (B28343) or benzene. wikipedia.org
More modern methods employ transition metal catalysis. Palladium-catalyzed dehydrogenation offers a versatile route and can be combined in a one-pot sequence with subsequent C-H functionalization reactions. nih.govdntb.gov.ua Furthermore, the development of milder conditions, such as visible-light-mediated dehydrogenation using air as the oxidant, has broadened the scope and functional group tolerance of this transformation. nih.gov
| Aromatization Method | Reagent/Catalyst | Conditions | Key Feature |
| Chemical Oxidation | Chloranil, DDQ | Reflux in toluene/benzene | Direct, stoichiometric oxidation wikipedia.org |
| Catalytic Dehydrogenation | Palladium catalyst | Varies | Can be coupled with C-H functionalization nih.govdntb.gov.ua |
| Photochemical Oxidation | Visible light (Blue LED) | Room temperature, air | Mild and environmentally friendly conditions nih.gov |
Substituent Modification Techniques and Scope
Modification of substituents on a pre-formed isoindole or isoindoline ring is a valuable strategy for creating diverse derivatives. Since isoindoles are often generated in situ from their more stable isoindoline precursors, many modification reactions are performed as one-pot dehydrogenation/functionalization sequences.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. For example, isoindolines can be dehydrogenated to isoindoles, which then undergo in situ C-H arylation with aryl chlorides to yield 1-arylisoindoles. dntb.gov.ua A similar strategy can be used for C-H alkynylation and borylation. nih.gov The resulting borylated isoindoles are versatile intermediates that can participate in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl or vinyl substituents. nih.gov
The introduction of substituents at the 1-position can also be achieved by reacting o-phthalaldehyde with primary amines in the presence of nucleophiles like cyanide or tert-butylthiol, which become incorporated into the final isoindole structure. wikipedia.org
Specific Reaction Pathways for 2H-Isoindole-2-acetamide, 1,3-dihydro- Scaffold Assembly
The target compound, 2H-Isoindole-2-acetamide, 1,3-dihydro-, consists of an isoindoline core N-substituted with an acetamide (B32628) group (-CH₂CONH₂). Its synthesis is best approached through a multi-step sequence involving the formation of the isoindoline ring followed by functionalization of the nitrogen atom.
Multi-Step Chemical Syntheses from Appropriate Precursors
A logical and efficient synthetic route to 2H-Isoindole-2-acetamide, 1,3-dihydro- involves two primary stages: the preparation of the isoindoline precursor and its subsequent N-alkylation.
Stage 1: Synthesis of Isoindoline
Isoindoline is the foundational precursor for this synthesis. It is most commonly prepared by the chemical reduction of phthalimide (B116566). Phthalimide itself is a readily available commercial reagent or can be synthesized from the reaction of phthalic anhydride (B1165640) with ammonia (B1221849) or urea. The reduction of the two imide carbonyl groups in phthalimide to methylenes yields the stable isoindoline ring. Various reducing agents can accomplish this transformation, with catalytic hydrogenation or metal/acid combinations being common choices.
Stage 2: N-Alkylation of Isoindoline
With the isoindoline core in hand, the final step is the introduction of the acetamide group onto the nitrogen atom. This is achieved via a nucleophilic substitution reaction. The secondary amine of isoindoline acts as a nucleophile, attacking an electrophilic two-carbon synthon that carries the amide functionality.
A suitable and widely used reagent for this purpose is 2-chloroacetamide (B119443). The reaction proceeds via the N-alkylation of isoindoline, where the nitrogen atom displaces the chloride from 2-chloroacetamide. This reaction is typically performed in a polar solvent and in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloric acid generated during the reaction, driving it to completion.
Step 1: Phthalic Anhydride is converted to Phthalimide. Step 2: Phthalimide is reduced to form 1,3-dihydro-2H-isoindole (Isoindoline). Step 3: Isoindoline is reacted with 2-chloroacetamide in the presence of a base to yield the final product, 2H-Isoindole-2-acetamide, 1,3-dihydro-.
This synthetic approach leverages well-established and high-yielding reactions to construct the target molecule from simple, accessible starting materials.
Alkynes Cyclization via Transition Metal-Catalyzed Hydroamination
The cyclization of alkynes through transition metal-catalyzed hydroamination represents a powerful strategy for the construction of the isoindole nucleus. This method typically involves the intramolecular reaction of an alkyne moiety with a nitrogen-containing group, facilitated by a metal catalyst. Various transition metals, including gold, palladium, and copper, have been shown to effectively catalyze these transformations. bohrium.comresearchgate.net
The general mechanism involves the activation of the alkyne by the metal catalyst, making it susceptible to nucleophilic attack by the amine. This is followed by a cyclization step to form the isoindole ring system. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. bohrium.com For instance, gold catalysts are known for their high catalytic activity in hydroamination reactions, proceeding under mild conditions. chim.it
Recent developments have highlighted the utility of this approach for synthesizing a variety of indole (B1671886) derivatives, including isoindoles. bohrium.comresearchgate.net The versatility of this method allows for the introduction of diverse substituents on the isoindole core by starting with appropriately functionalized alkynes and nitrogen compounds. bohrium.com
Table 1: Transition Metal-Catalyzed Hydroamination for Isoindole Synthesis
| Catalyst | Substrate | Product | Yield (%) | Reference |
| AuCl3 | 2-alkynyl benzylamine derivatives | Isoindole derivatives | Varies | chim.it |
| Palladium complexes | o-alkynyl benzylamines | Substituted isoindoles | Good | chim.it |
| Copper salts | Alkyne and nitrogen compounds | N-heterocycles | Varies | bohrium.com |
1,3-Dipolar Cycloaddition of Azides onto Alkenes in Isoindole Synthesis
The 1,3-dipolar cycloaddition is a versatile and widely used reaction in heterocyclic chemistry. wikipedia.org In the context of isoindole synthesis, the reaction between an azide (B81097) and an alkene dipolarophile can be a key step in forming the pyrrolidine (B122466) ring of the isoindoline core. researchgate.net This reaction, often referred to as the Huisgen cycloaddition, typically proceeds in a concerted fashion to form a five-membered heterocyclic ring. wikipedia.org
Specifically, α-azido carbonyl compounds that contain a 2-alkenylaryl group can undergo an intramolecular 1,3-dipolar cycloaddition to furnish isoindole derivatives. researchgate.net The reaction initially forms a triazoline intermediate, which then loses nitrogen gas to yield an imine. Subsequent reduction of the imine can lead to the desired isoindoline structure. researchgate.net This methodology provides a powerful tool for constructing complex nitrogen-containing heterocycles. researchgate.net
The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. mdpi.com This reaction is a cornerstone for the synthesis of various five-membered heterocycles and has been applied in the total synthesis of natural products. wikipedia.org
Dimerization Reactions for Isoindole Derivative Formation
Dimerization reactions offer a unique pathway to more complex molecular architectures, including those containing multiple isoindole units. These reactions involve the combination of two identical or similar molecules to form a larger compound. numberanalytics.com Dimerization can proceed through various mechanisms, such as radical coupling, ionic reactions, or pericyclic reactions like the Diels-Alder reaction. numberanalytics.com
In the synthesis of isoindole derivatives, dimerization can be employed to construct intricate polycyclic systems. For example, radical-based dimerization of cyclotryptamine and cyclotryptophan derivatives has been explored for the construction of benzo[f]isoindole dimers. researchgate.net The Diels-Alder reaction, a type of [4+2] cycloaddition, is another significant dimerization strategy. Isoindoles, being highly reactive dienes, can undergo self-dimerization or react with other dienophiles. nih.gov
Catalysts can play a crucial role in directing the outcome of dimerization reactions. For instance, palladium(II)-catalyzed dehydrogenative coupling has been utilized to achieve the dimerization of naphthopyrone monomers. researchgate.net
Dioxane-Mediated Oxidation Routes to Isoindoline Derivatives
The oxidation of isoindolines to isoindolinones is a key transformation in the synthesis of many biologically active compounds. A selective method for this oxidation utilizes dioxane as a mediator under aerobic conditions. nih.govacs.org This approach offers a high degree of chemoselectivity for the oxidation of isoindolines to their corresponding lactams. nih.gov
Mechanistic studies suggest that the reaction proceeds via a selective hydrogen atom transfer, which helps to avoid the formation of common oxidation byproducts. nih.govacs.org A significant advantage of this method is its ability to preserve the stereochemical integrity of chiral centers within the molecule. For instance, a chiral tertiary benzylic position was not racemized during the oxidation process. nih.govfigshare.com This methodology has been successfully applied in the late-stage oxidation step for the synthesis of methyl indoprofen. nih.gov
Table 2: Dioxane-Mediated Oxidation of Isoindolines
| Substrate | Product | Key Feature | Reference |
| Isoindoline precursors | N-Alkyl and N-aryl-isoindolinones | High chemoselectivity | nih.govacs.org |
| Chiral isoindoline | Chiral isoindolinone | No racemization at tertiary benzylic position | nih.govfigshare.com |
Condensation Reactions Involving Phthalic Anhydride and Acetamide Moieties
Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds. The reaction between phthalic anhydride and compounds containing an acetamide moiety is a direct route to isoindole-1,3-dione derivatives. This approach is widely used for the synthesis of phthalimides and related structures. rsc.org
The reaction typically proceeds by nucleophilic attack of the nitrogen atom of the acetamide-containing compound on one of the carbonyl carbons of phthalic anhydride. This is followed by a dehydration step to form the cyclic imide. youtube.com The conditions for these reactions can vary, from heating the reactants together, sometimes in the presence of a catalyst, to solvent-free grinding methods. ekb.egekb.eg For instance, the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone has been used to synthesize 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione. ekb.egekb.eg
This method is highly versatile and allows for the synthesis of a wide array of N-substituted phthalimides by varying the amine component. rsc.org
Microwave-Assisted Synthesis (MAS) as an Accelerated Methodology
Microwave-assisted synthesis (MAS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. irjmets.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indole and isoindole derivatives. researchgate.netmdpi.com
The use of microwave irradiation can enhance the efficiency of reactions such as the condensation of isatins with malonic and cyanoacetic acids to produce 2-oxindole derivatives, with high yields achieved in just 5-10 minutes. mdpi.comnih.gov In the context of isoindole synthesis, MAS can be employed to expedite condensation reactions, cyclizations, and other key bond-forming steps. For example, an improved procedure for the synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate under controlled microwave irradiation. researchgate.net The uniform heating provided by microwaves can lead to improved product purity and selectivity. irjmets.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of MAS | Reference |
| Condensation of isatins | Longer reaction times, lower yields | 5-10 minutes, up to 98% yield | Accelerated reaction, higher yields | mdpi.comnih.gov |
| Synthesis of indole-2-carboxylates | Harsher conditions, longer duration | Mild conditions, short reaction time | Energy efficiency, easy workup | researchgate.net |
Functionalization and Derivatization Strategies of the 2H-Isoindole-2-acetamide Core
The 2H-Isoindole-2-acetamide, 1,3-dihydro- core structure provides a versatile scaffold for further functionalization and derivatization. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound. The isoindole ring system and the acetamide side chain offer multiple sites for chemical modification.
Derivatization of the isoindole nitrogen is a common strategy. For instance, N-aryl-2H-isoindoles can be synthesized through cascade reactions of divinyl ethers with substituted anilines. nih.gov The resulting N-aryl isoindoles can then be further transformed into more complex polycyclic aromatic compounds. nih.gov
The acetamide group also presents opportunities for derivatization. The terminal amide nitrogen can be substituted with various groups, as seen in compounds like 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-. nih.gov Furthermore, the carbonyl groups of the isoindoline-1,3-dione moiety can be targeted for reactions.
Another approach involves the synthesis of isoindoles with pre-installed functional groups that can be subsequently modified. For example, the synthesis of the first guanidine-substituted isoindole, N,N′-Di-Boc-2H-isoindole-2-carboxamidine, has been reported. researchgate.netnih.gov This compound can then be used as a diene in Diels-Alder reactions to introduce the guanidine (B92328) functionality into other molecules. researchgate.net
Introduction of Diverse Heterocyclic Moieties
The fusion of the 2H-isoindole-2-acetamide scaffold with various heterocyclic rings has been a fruitful strategy for generating novel derivatives. A common and effective starting point for these syntheses is the versatile intermediate, 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922). This key intermediate serves as a synthon for building a variety of five- and six-membered heterocyclic systems.
For instance, the reaction of the acetohydrazide intermediate with substituted aldehydes or ketones can yield Schiff bases, which can then undergo cyclization reactions. One notable example is the synthesis of thiazolidinone derivatives. The cyclocondensation of N-substituted benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazides with mercaptosuccinic acid, using anhydrous zinc chloride as a catalyst in dimethylformamide (DMF), affords 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid derivatives. academicjournals.org
Similarly, other heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles can be synthesized from the same acetohydrazide precursor. Reaction with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution, followed by treatment with hydrazine (B178648) hydrate (B1144303), can lead to the formation of aminotriazole rings. ekb.eg
The synthesis of pyrazoline and isoxazole (B147169) moieties can be achieved through a different route, typically involving α,β-unsaturated ketone (chalcone) intermediates. rdd.edu.iq A hypothetical pathway would involve the preparation of a chalcone (B49325) bearing the isoindoline-1,3-dione moiety. This chalcone could then react with hydrazine hydrate to yield a pyrazoline derivative or with hydroxylamine (B1172632) hydrochloride to form an isoxazoline (B3343090) ring, thereby linking these five-membered heterocycles to the core structure. rdd.edu.iqnih.gov
Table 1: Synthesis of Heterocyclic Derivatives
| Starting Material | Reagents | Heterocyclic Product | Reference |
|---|---|---|---|
| N-substituted benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | Mercaptosuccinic acid, ZnCl2, DMF | Thiazolidinone | academicjournals.org |
| 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | 1. CS2, KOH/EtOH; 2. N2H4·H2O | 1,2,4-Triazole | ekb.eg |
| Chalcone derivative of isoindoline-1,3-dione | Hydrazine hydrate | Pyrazoline | rdd.edu.iq |
Derivatization through Amide Bond Formation and Modification
Amide bond formation is a fundamental transformation in the synthesis and derivatization of 2H-Isoindole-2-acetamide, 1,3-dihydro-. The most direct method involves the coupling of a carboxylic acid with an amine. researchgate.netfishersci.co.uk
The synthesis of the parent compound and its derivatives often starts with 2-(1,3-dioxoisoindolin-2-yl)acetic acid. This acid can be activated and then reacted with various amines to yield a library of N-substituted acetamide derivatives. Standard peptide coupling reagents are frequently employed for this purpose. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. fishersci.co.uk
An alternative method for activating the carboxylic acid is its conversion to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a desired amine in the presence of a non-nucleophilic base to form the amide bond. fishersci.co.uk
An example of this derivatization is the synthesis of 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid. This compound demonstrates the extension of the acetamide side chain through the formation of a new amide linkage with an amino acid, showcasing the utility of these methods for creating peptide-like structures. nih.govnih.gov
Modification via Hydrazide Intermediates
Hydrazide intermediates, specifically 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, are pivotal in the synthesis of a multitude of derivatives based on the 2H-Isoindole-2-acetamide, 1,3-dihydro- scaffold. academicjournals.orgekb.eg This key intermediate is typically prepared in a straightforward, high-yielding reaction.
The synthesis begins with the esterification of 2-(1,3-dioxoisoindolin-2-yl)acetic acid to produce its corresponding ethyl or methyl ester. This ester, ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, is then subjected to hydrazinolysis. The reaction involves treating the ester with hydrazine hydrate (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol (B145695) at room temperature. academicjournals.orgsapub.org This process efficiently converts the ester functionality into the desired acetohydrazide.
The utility of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide lies in the reactivity of the terminal -NHNH₂ group. It can readily condense with aldehydes and ketones to form hydrazones, which are themselves important intermediates for synthesizing various heterocyclic systems as discussed previously (e.g., thiazolidinones). academicjournals.org Furthermore, it can react with a range of electrophilic reagents, such as anhydrides, isothiocyanates, and carbon disulfide, to generate a diverse array of complex molecules containing rings like oxadiazoles (B1248032) and triazoles. ekb.egsapub.org
Table 2: Synthesis and Key Reactions of the Hydrazide Intermediate
| Reaction | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Esterification | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Ethanol, conc. H2SO4 | Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate | academicjournals.org |
| Hydrazinolysis | Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate | Hydrazine hydrate | 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | academicjournals.org |
| Hydrazone Formation | 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | Aromatic aldehydes | N'-substituted benzylidene acetohydrazides | academicjournals.org |
Strategic Incorporation of Fluorinated Substituents
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. In the context of 2H-Isoindole-2-acetamide, 1,3-dihydro- derivatives, fluorine can be incorporated either on the aromatic phthalimide ring or on appended substituents.
A prominent strategy involves synthesizing derivatives from fluorinated starting materials. For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized where the benzyl group contained fluorine substituents. In this work, para-fluoro substituted compounds were prepared and showed notable biological activity. nih.gov This approach highlights the use of building blocks that already contain the desired fluorine atom.
Another approach is the direct fluorination of a pre-formed molecule. While direct C-H fluorination of the stable aromatic ring of the phthalimide core can be challenging, methods exist for the fluorination of attached heterocyclic moieties. For instance, direct ring fluorination of isoxazoles using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) has been reported, achieving good yields. academie-sciences.fr This methodology could be applied to an isoxazole derivative of the 2H-isoindole-2-acetamide scaffold to introduce fluorine at a specific position on the heterocyclic ring.
The halogenation of the isoindole-1,3-dione moiety itself has also been explored, suggesting that tetra-brominated and tetra-chlorinated derivatives can be synthesized, which could pave the way for analogous fluorinated structures. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 2h Isoindole 2 Acetamide, 1,3 Dihydro Systems
Intrinsic Reactivity of the Isoindole System
The isoindole ring system is a significant determinant of the molecule's reactivity. Unlike its stable isomer, indole (B1671886), the isoindole structure possesses inherent instability that makes it highly reactive. nih.govwikipedia.org
The reactivity of the 2H-isoindole core is largely attributed to its ortho-quinoid (or o-xylylene) structure. ua.es This arrangement, consisting of a pyrrole (B145914) ring fused to a butadiene-like system within the benzene (B151609) ring, results in a less aromatic and more strained 10π-electron system compared to the more stable indole. nih.govresearchgate.net This inherent instability means that simple, unsubstituted isoindoles are often transient species. ua.es They readily undergo reactions that lead to more stable, aromatic products. This high reactivity makes them valuable as intermediates in chemical synthesis, though it also presents challenges for their isolation. ua.esresearchgate.net
The instability of the isoindole nucleus drives its participation in various chemical transformations. The molecule seeks to attain a more stable electronic configuration, making it susceptible to reactions like cycloadditions, where the o-quinoid system can be rearomatized.
One of the most characteristic reactions of the isoindole system is the [4+2] cycloaddition, or Diels-Alder (DA) reaction. researchgate.net Due to their o-quinoid nature, isoindoles act as potent dienes that can be "trapped" by various dienophiles. ua.es This process is frequently used to capture highly reactive isoindoles that are generated in situ, preventing their decomposition and allowing for the construction of complex polycyclic structures. ua.esua.es
The DA reaction serves as a powerful tool in synthetic organic chemistry for creating fused heterocyclic ring systems. researchgate.net For instance, isoindoles can react with dienophiles like maleimides or dimethyl acetylenedicarboxylate (DMAD) to form stable cycloadducts. ua.esnih.gov These reactions are often highly stereoselective, yielding specific isomers. nih.gov The process can be either intermolecular or intramolecular, providing versatile pathways for complex molecule synthesis. researchgate.net In some cases, the initial DA adduct can undergo further transformations, such as aromatization, to yield fused polycyclic aromatic systems. nih.gov The retro-Diels-Alder reaction is also utilized, where thermal fragmentation of a stable precursor can generate the pure, transient isoindole for subsequent reactions. rsc.org
| Reaction Type | Reactants | Key Features | Product Type |
| Intermolecular Diels-Alder | Isoindole (diene) + Dienophile (e.g., maleimide, DMAD) | Trapping of unstable isoindole intermediate; often highly stereoselective. ua.esnih.gov | Polycyclic cycloadducts |
| Intramolecular Diels-Alder | Molecule containing both isoindole and dienophile moieties | Formation of complex, fused ring systems. researchgate.net | Fused heterocyclic compounds |
| Retro-Diels-Alder | Stable isoindole cycloadduct precursor | Thermal generation of pure, transient isoindole. rsc.org | Isoindole + Dienophile |
Reactivity of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) attached at the 2-position of the isoindole ring introduces a different set of reactive properties characteristic of amides. Its reactivity is centered on the carbonyl group and the adjacent nitrogen atom. patsnap.com
The amide bond in the acetamide moiety is notably stable but can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. acs.org
Acidic Hydrolysis : When heated with a dilute acid, such as hydrochloric acid, the amide undergoes hydrolysis. The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products are acetic acid and the corresponding ammonium salt (e.g., ammonium chloride if HCl is used). patsnap.comlibretexts.orglibretexts.org
Alkaline Hydrolysis : Heating the amide with a strong base, like sodium hydroxide (B78521), also results in hydrolysis. The hydroxide ion directly attacks the carbonyl carbon. This process yields a carboxylate salt (e.g., sodium acetate) and ammonia (B1221849) gas is released. libretexts.orglibretexts.orgyoutube.com
The formation of amides can be achieved through several synthetic routes, most of which involve the acylation of an amine. Direct reaction between a carboxylic acid and an amine is generally inefficient as it forms a salt. libretexts.org Therefore, more reactive carboxylic acid derivatives are typically used: libretexts.orglibretexts.org
From Acyl Chlorides : Reaction with ammonia or primary/secondary amines.
From Acid Anhydrides : Reaction with ammonia or primary/secondary amines.
From Carboxylic Acids : Requires an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC).
From Nitriles : Can be converted to amides through acid or base-catalyzed hydrolysis. libretexts.org
| Condition | Reagents | Products |
| Acidic Hydrolysis | Acetamide + Dilute Acid (e.g., HCl) + Heat | Acetic Acid + Ammonium Salt libretexts.orglibretexts.org |
| Alkaline Hydrolysis | Acetamide + Strong Base (e.g., NaOH) + Heat | Carboxylate Salt + Ammonia libretexts.orglibretexts.org |
Influence of Substituents on Chemical Reactivity Profiles
Substituents on either the isoindole ring or the acetamide moiety can significantly alter the chemical reactivity of the entire molecule.
On the isoindole system , the electronic nature of substituents can modulate the reactivity of the diene system in Diels-Alder reactions. Electron-withdrawing groups can affect the energy levels of the molecular orbitals, potentially influencing the rate and selectivity of the cycloaddition. Conversely, electron-donating groups can also impact reactivity. ksu.edu.sa The position of the substituent on the benzopyrrole ring is crucial in determining its effect on the molecule's electrophilic and nucleophilic sites. ksu.edu.sa For example, in related systems, the electronic character of substituents on the isoindole ring has been shown to influence the photophysical properties of larger molecules like phthalocyanines. researchgate.net
For the acetamide moiety , substituents can influence both steric and electronic properties.
On the Nitrogen Atom : Bulky alkyl groups on the nitrogen can sterically hinder reactions at the carbonyl carbon. The electronic nature of the substituent also plays a role; for instance, N-alkyl groups in maleimides have an electron-donating effect that can decrease the dienophile's reactivity in cycloaddition reactions. nih.gov
On the Acetyl Group : Substituents on the α-carbon of the acetamide can significantly tune the electrophilicity of the carbonyl group. For example, α-halo substituents like in chloroacetamide increase the reactivity of the molecule, making it a more potent electrophile. acs.org The reactivity can be further tuned by using different α-substituents, such as sulfamates, which can be less reactive than their chloro-substituted counterparts, allowing for a balance between stability and reactivity. acs.orgnih.gov
| Compound | Substituent | Effect |
| 2H-Isoindole | Electron-donating/withdrawing groups on the benzene ring | Modulates diene reactivity in Diels-Alder reactions. researchgate.netksu.edu.sa |
| N-Alkylmaleimide (as dienophile) | Electron-donating alkyl group on Nitrogen | Decreases reactivity in 1,3-dipolar cycloaddition reactions. nih.gov |
| α-Substituted Acetamide | Halogen (e.g., Chlorine) at α-carbon | Increases electrophilicity and reactivity. acs.org |
| α-Substituted Acetamide | Sulfamate at α-carbon | Can be less reactive than α-haloacetamides, allowing for tunable reactivity. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Elemental Analysis for Compositional Verification
While spectroscopic data exists for various derivatives of isoindole and related structures, the strict requirement to focus solely on "2H-Isoindole-2-acetamide, 1,3-dihydro-" prevents the inclusion of information from these related but structurally distinct compounds.
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein target, providing critical information about binding energetics and modes.
Molecular docking simulations have been instrumental in elucidating how derivatives of the 1H-isoindole-1,3(2H)-dione scaffold, the core of 2H-Isoindole-2-acetamide, 1,3-dihydro-, interact with various biological targets. These studies predict the specific binding sites and the nature of the molecular interactions that stabilize the ligand-protein complex.
For instance, in studies involving cyclooxygenase-2 (COX-2), a key enzyme in inflammation, derivatives have been shown to fit well into the binding site. nih.gov The isoindole-1,3(2H)-dione portion of the molecule often engages in hydrophobic interactions with residues such as Leu352, Ala523, and Val523 through π-alkyl and π-σ interactions. nih.gov Hydrogen bonds, which are critical for anchoring ligands, are frequently observed between carbonyl groups in the linker region of the derivatives and key amino acids like Arg120 and Tyr355. nih.gov
Molecular docking simulations on derivatives targeting monoamine oxidase B (MAO-B) have also been performed, revealing potential binding modes within this enzyme, which is relevant for neurodegenerative diseases. mdpi.com These computational predictions provide a structural basis for the observed biological activities and guide further structural modifications to enhance potency and selectivity. nih.govmdpi.com
Beyond predicting the binding pose, molecular docking provides quantitative estimates of binding affinity, often expressed as a docking score or binding free energy (ΔGbind). A lower, more negative value typically indicates a higher probability of strong interaction between the compound and its target. mdpi.com
Studies on various 1H-isoindole-1,3(2H)-dione derivatives have reported a range of binding affinities for different enzymes. For example, simulations against AChE and BuChE have yielded negative binding free energies, indicating spontaneous complex formation. nih.gov The calculated binding affinities can be used to rank potential inhibitors and prioritize them for synthesis and in vitro testing. nih.govresearchgate.net
The table below summarizes representative binding affinity data from molecular docking and experimental validation for derivatives containing the isoindole-1,3-dione scaffold.
| Derivative Type | Target Enzyme | Binding Affinity (Docking Score / ΔGbind) | Experimental Activity (IC₅₀) |
| Phenylpiperazine derivative | Acetylcholinesterase (AChE) | -12.87 ± 1.66 kcal/mol | 1.12 µM |
| Diphenylmethyl derivative | Butyrylcholinesterase (BuChE) | -15.71 ± 2.37 kcal/mol | 21.24 µM |
| Hexahydrophthalimide derivative | Cyclooxygenase-2 (COX-2) | Low Binding Energy | Not specified |
| Hexahydrophthalimide derivative | Monoamine Oxidase B (MAO-B) | Low Binding Energy | Not specified |
This table presents a selection of data from cited research to illustrate the range of binding affinities and activities observed for derivatives. nih.govmdpi.comresearchgate.net
These computational predictions of binding affinity also help in understanding the selectivity of compounds for different targets. For example, by comparing the docking scores of a derivative against both COX-1 and COX-2, researchers can predict its potential to act as a selective COX-2 inhibitor, which is often desirable to reduce side effects. nih.govmdpi.com Similarly, comparing affinities for AChE and BuChE can guide the design of inhibitors with specific profiles for Alzheimer's disease therapy. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of 2H-Isoindole-2-acetamide, 1,3-dihydro- and its derivatives, DFT calculations are employed to understand their fundamental electronic properties, reactivity, and to predict spectroscopic data.
DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. These calculations also provide insights into the distribution of electron density and help identify the most likely sites for electrophilic and nucleophilic attack through the analysis of Fukui functions. nih.gov
Furthermore, DFT is a powerful tool for predicting vibrational spectra (FT-IR and FT-Raman). scienceacademique.com By calculating the vibrational frequencies of the molecule in its optimized geometry, researchers can assign the observed experimental spectral bands to specific molecular vibrations, thus confirming the compound's structure. scienceacademique.com This synergy between theoretical and experimental spectroscopy provides a comprehensive understanding of the molecule's structural and electronic characteristics. nih.govscienceacademique.com
In Silico Screening and Virtual Library Design for Derivative Exploration
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. easychair.org This method is particularly valuable for exploring the vast chemical space around a core scaffold like 2H-Isoindole-2-acetamide, 1,3-dihydro-.
The process often begins with the design of a virtual library of derivatives, where various substituents are systematically added to the parent structure. This library is then subjected to high-throughput virtual screening, typically using molecular docking, against a specific protein target. easychair.org The compounds are ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further investigation. easychair.orgresearchgate.net This approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. researchgate.net For example, virtual screening has been applied to identify potent inhibitors for targets like the COX-2 enzyme from databases containing thousands of compounds. easychair.org
Conformational Analysis
The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 2H-Isoindole-2-acetamide, 1,3-dihydro-, the flexibility of the acetamide (B32628) linker is particularly important as it determines the relative orientation of the isoindole ring system to any terminal functional groups, which in turn affects how the molecule fits into a protein's binding site.
Computational methods, often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to identify the lowest energy (most stable) conformations. nih.gov By analyzing vicinal coupling constants and using Karplus equations, researchers can determine the preferred torsion angles around the flexible bonds. nih.gov Understanding the conformational preferences of these derivatives is crucial, as a molecule must adopt a specific "bioactive" conformation to bind effectively to its target. This knowledge can inform the design of more rigid analogs that are "pre-organized" in the correct conformation for binding, potentially leading to increased affinity and selectivity. mdpi.com
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. semanticscholar.org
In a QSAR study, a series of related compounds, such as derivatives of 2H-Isoindole-2-acetamide, 1,3-dihydro-, are analyzed. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov A statistical model is then developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). semanticscholar.orgnih.gov
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For example, QSAR analyses performed on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives for COX-2 inhibition revealed that steric and electrostatic interactions are key determinants of activity. nih.gov The quality of a QSAR model is often assessed by its correlation coefficient (r), with values closer to 1.0 indicating a more robust and predictive model. nih.gov These studies provide valuable insights into the key structural features required for a desired biological effect. semanticscholar.orgnih.gov
Structure Property Relationships Spr and Structure Application Relationships Sar
Influence of Molecular Architecture on Photophysical Properties
The photophysical behavior of isoindole derivatives is intrinsically linked to their molecular structure. The arrangement of atoms and functional groups determines how the molecule interacts with light, governing its absorption, emission, and other optical phenomena.
The optical properties of isoindole derivatives are dominated by the delocalized π-electron system within their molecular framework. acgpubs.orgresearchgate.net The aromatic character of the isoindole ring allows for π-π* electronic transitions, which are responsible for the absorption of light, typically in the ultraviolet-visible (UV-Vis) region. acgpubs.org The extent of conjugation in the molecule plays a crucial role in determining the energy of these transitions and, consequently, the absorption wavelength.
In N-substituted isoindole-1,3-dione derivatives, the UV-Vis absorption peaks are observed in the near-UV region, typically between 229 to 231 nm. acgpubs.org Extending the π-conjugated system, for instance by introducing aromatic or unsaturated substituents, generally leads to a bathochromic (red) shift in the absorption maximum. This is because a larger conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, donor-acceptor conjugated polymers incorporating an isoindigo[7,6-g]isoindole acceptor unit exhibit remarkably broad absorption spectra covering 400–950 nm, a direct result of their extended conjugation and intramolecular charge transfer (ICT) character. acs.org
| Compound | Absorption Max (λmax, nm) | Optical Band Gap (Eg, eV) | Refractive Index (n) |
|---|---|---|---|
| Compound 5 (N-phenyl) | 231 | 4.682 | 2.512 |
| Compound 6 (N-cyclohexyl) | 229 | 4.643 | 1.942 |
| Compound 7 (N-(4-methylphenyl)) | 231 | 4.700 | 2.493 |
| Compound 8 (N-(naphthalen-1-yl)) | 230 | 4.661 | 2.253 |
Many isoindole derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. The reaction of primary amines with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a classic method for generating highly fluorescent isoindole derivatives, a reaction widely used in analytical chemistry for detecting amino groups. researchgate.net The fluorescence emission typically occurs at longer wavelengths than the absorption, with the difference (Stokes shift) being influenced by the molecule's geometry and solvent polarity.
The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key parameter. For instance, certain benzophospholo[3,2-b]indole derivatives, which contain a fused isoindole-like moiety, exhibit strong blue fluorescence with high quantum yields, reaching up to 75% in dichloromethane. beilstein-journals.org The introduction of electron-donating groups, such as a dimethylamine (B145610) group, into a conjugated system can significantly enhance intramolecular charge transfer, leading to large fluorescence emission. nih.gov Conversely, the presence of heavy atoms (e.g., sulfur or selenium) attached to the core can quench fluorescence, resulting in very low quantum yields (e.g., 0.3-1%). beilstein-journals.org
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ, %) |
|---|---|---|---|
| Benzophosphole-fused indole (Parent) | 320, 343, 357 | - | - |
| Phosphine oxide derivative | 307, 354 | 450 | 75 |
| Phosphine sulfide (B99878) derivative | 300, 356 | - | 1 |
| Phosphine selenide (B1212193) derivative | 299, 355 | - | 0.3 |
| Phospholium salt derivative | 304, 355 | 461 | 67 |
Organic molecules with extensive π-electron systems, like isoindole derivatives, are promising candidates for nonlinear optical (NLO) materials. acgpubs.orgresearchgate.net These materials exhibit a nonlinear response to high-intensity light, a property essential for applications in telecommunications, optical data storage, and optical information processing. acgpubs.orgnih.gov
The NLO response is governed by molecular hyperpolarizabilities (β, γ), which are enhanced in molecules with significant charge asymmetry. A common design strategy for NLO materials is the creation of donor-π-acceptor (D-π-A) structures. nih.gov In this architecture, an electron-donating group and an electron-accepting group are connected by a conjugated π-system (the linker). This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in the molecule's dipole moment and thus a strong NLO response. nih.gov The isoindole core can act as part of the π-linker or be functionalized with donor/acceptor groups to induce these properties. Computational studies on indole derivatives have shown that high values of dipole moment, linear polarizability, and first-order hyperpolarizability are indicative of good NLO behavior. researchgate.net
Correlations between Substituent Effects and Chemical Reactivity
The chemical reactivity of the isoindole ring is significantly influenced by the nature and position of its substituents. Substituent groups can alter the electron density distribution within the ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the aromatic system, generally making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like carbonyl or nitro groups, decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack. The imide carbonyl groups in isoindole-1,3-dione derivatives, for example, are strong EWGs that influence the reactivity of the entire molecule.
Studies on the hydrodenitrogenation (HDN) of indole derivatives have shown that the position of a substituent group creates steric hindrance around the nitrogen atom, which can significantly impact catalytic conversion rates. mdpi.com For example, methyl groups on the heterocycle of indole increase the spatial requirements for the molecule to interact with the active sites of a catalyst, leading to lower conversion rates compared to unsubstituted indole. mdpi.com Similarly, in the context of biological activity, substituents on the isoindole-1,3-dione framework are crucial for determining the molecule's affinity for enzyme active sites, such as cyclooxygenase (COX). mdpi.com The introduction of different functional groups (e.g., -H, -CF₃, -OCH₃) and their position on an attached phenyl ring can fine-tune the inhibitory activity of the compound. mdpi.com
Design Principles for Targeted Applications in Materials Science
The tunability of the isoindole structure makes it a valuable building block for advanced materials. By strategically modifying the core and its substituents, researchers can engineer molecules with specific electronic and optical properties tailored for various applications.
Isoindole derivatives are widely explored for use as organic semiconductors in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net The performance of these devices is critically dependent on the molecular design of the active materials.
For OFETs, high charge carrier mobility is a primary requirement. Isoindigo-based conjugated polymers and small molecules have demonstrated excellent performance, with some polymers exhibiting air-stable hole mobilities as high as 1.79 cm²/(V·s). acs.orgsigmaaldrich.com The design often involves a donor-acceptor-donor (D-A-D) motif, where the electron-accepting isoindigo core is flanked by electron-donating units like thiophene (B33073) or carbazole. mdpi.comrsc.org The choice of the donor unit and the length of alkyl side chains can influence the molecule's solubility, thin-film morphology, and ultimately, its charge transport properties. mdpi.comrsc.org
In OSCs, the goal is to have materials with broad light absorption and efficient charge separation. Triindole-cored star-shaped molecules have been designed as donor materials for bulk heterojunction solar cells. rsc.org These molecules exhibit strong absorption and good thermal stability, leading to power conversion efficiencies (PCEs) of up to 2.29% when blended with a fullerene acceptor. rsc.org Indole-based organic dyes with a D-π-A structure have also been successfully used as sensitizers in dye-sensitized solar cells (DSSCs), achieving efficiencies as high as 7.2%. researchgate.net
For OLEDs, the key is to develop materials with high photoluminescence quantum efficiencies. researchgate.net The ability to tune the HOMO/LUMO energy levels through molecular design allows for the creation of materials that emit light across the visible spectrum and facilitate efficient charge injection and transport within the device structure. researchgate.nettu-dresden.de
| Material Type | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Isoindigo-based polymer (IIDDT) | OFET | Hole Mobility: 0.79 cm²/Vs | sigmaaldrich.com |
| Isoindigo-based polymer (P3) | OFET | Hole Mobility: 1.79 cm²/Vs, Electron Mobility: 0.087 cm²/Vs | acs.org |
| Isoindigo small molecule (S11) | OFET | Hole Mobility: 7.8 x 10⁻³ cm²/Vs | mdpi.com |
| Triindole-cored molecule (SM-2) | OSC | PCE: 2.29% | rsc.org |
| Indole-based dye (12) | DSSC | PCE: 7.2% | researchgate.net |
Integration into Polymeric Systems and Dyes
The 1,3-dihydro-2H-isoindole structure, particularly its oxidized form, phthalimide (B116566), serves as a fundamental chromophore in the development of various dyes and pigments. The fused benzopyrrole ring system is a source of delocalized π-electrons, which is a key characteristic for organic colorants. nih.gov A notable example is Pigment Yellow 139, a high-performance pigment that belongs to the class of 1,3-disubstituted isoindoline (B1297411) dyes. jmchemsci.com The isoindole unit is also integral to the structure of phthalocyanines, a major family of synthetic dyes and pigments known for their intense colors and stability. nih.govjst.go.jp
The rigid and planar nature of the phthalimide group, present in derivatives of 2H-Isoindole-2-acetamide, 1,3-dihydro-, makes it a valuable building block in polymer chemistry. Phthalimidomethyl groups have been successfully used as functional end-groups in polymers synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating good control over the polymerization of monomers like butyl acrylate. ucl.ac.uk Furthermore, the incorporation of the phthalimide backbone into polymers can induce specific secondary structures. For instance, asymmetric polymerization of a phthalimide-based monomer has been shown to produce an optically active polymer with a helical structure, where the planar phthalimide backbones are tightly folded. biomedgrid.com This ability to create ordered macromolecular structures opens avenues for developing advanced materials with tailored optical and physical properties. Phthalocyanine-containing polymers, for example, are explored for their unique optical and electronic properties. mdpi.com
Strategic Modifications for Biomedical Imaging Applications
The isoindole scaffold is a promising platform for the development of targeted imaging agents, particularly for Positron Emission Tomography (PET) and fluorescence-based imaging. Strategic modifications are employed to attach imaging moieties or to enhance binding affinity to biological targets.
A significant application is in the imaging of beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. Researchers have designed and synthesized novel series of isoindol-1-one and isoindol-1,3-dione derivatives that specifically bind to Aβ aggregates. By labeling these compounds with the positron-emitting radionuclide Fluorine-18, PET imaging agents such as [¹⁸F]18b and [¹⁸F]18c have been developed. nih.gov These agents show promise for visualizing the accumulation of Aβ fibrils in the brain, offering a potential diagnostic tool for Alzheimer's disease. nih.gov
For fluorescence imaging, the isoindole structure can be integrated with fluorophores. For example, a fluorescent compound incorporating an isoindoline-1,3-dione moiety has been utilized to measure the density of sigma-1 receptors, which are implicated in various neurological disorders. researchgate.net While structurally distinct, naphthalimide-based probes, which share the imide functional group, illustrate the design principles for creating "turn-on" fluorescent sensors. nih.govnih.govrsc.org These probes are engineered with recognition sites that, upon interaction with a specific biological target (like an enzyme or a reactive oxygen species), trigger a significant increase in fluorescence, enabling sensitive detection and imaging in cellular environments. nih.govrsc.org
Investigative Research into Biological Interactions
The 1,3-dihydro-2H-isoindole-2-acetamide scaffold and its phthalimide derivatives have been the subject of extensive research to understand how their structural features govern their interactions with biological systems.
The lipophilicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its ability to cross biological membranes and interact with target proteins. The core structure of phthalimide derivatives, characterized by the -CON(R)-CO- pharmacophore, is inherently hydrophobic. mdpi.comnih.gov This hydrophobicity is believed to enhance the capacity of these compounds to traverse cellular membranes, a crucial step for reaching intracellular targets. mdpi.comnih.gov
The relationship between lipophilicity (often expressed as the partition coefficient, log P) and biological activity is a key focus in drug design. For instance, in the development of insecticidal phthalimide derivatives, compounds with higher log P values were considered more lipophilic with better membrane permeability, which correlated with higher insecticidal activity. nih.gov However, the relationship is not always linear. In some studies on anticonvulsant phthalimides, computational models found no direct correlation between higher lipophilicity and increased activity, suggesting that an optimal balance of hydrophilic and lipophilic character is necessary for desired bioactivity. biomedgrid.com Similarly, Quantitative Structure-Activity Relationship (QSAR) studies on analgesic phthalimides indicated that compounds with a lower hydrophilic component of the total accessible surface area (FISA) tended to show higher activity. eijppr.com
The biological activity of isoindole derivatives can be finely tuned by modifying the substituents on the aromatic ring and the nature of the linker connecting the core to other chemical moieties. These modifications influence the molecule's size, shape, electronic distribution, and hydrogen bonding capacity, thereby affecting its affinity for specific biological targets.
Structure-activity relationship (SAR) studies on isoindole-1,3-dione sulfonamides revealed that compounds capable of forming strong hydrogen bonds and engaging in hydrophobic interactions exhibited higher inhibitory potency against enzymes like tyrosinase. nih.gov In the design of cyclooxygenase (COX) inhibitors, the introduction of a piperazine (B1678402) ring into an N-methylphthalimide ligand was found to increase lipophilicity and enhance affinity for amino acids within the active site of both COX-1 and COX-2. mdpi.com The length of the linker between the isoindoline-1,3-dione core and an arylpiperazine residue also significantly impacts inhibitory activity. mdpi.com
Similarly, for indole derivatives, a related class of heterocyclic compounds, the nature and position of substituents have pronounced and interdependent effects on binding affinity for pharmacological targets. nih.gov For example, the affinity of certain indole series for the benzodiazepine (B76468) receptor was improved by electron-withdrawing groups (like Cl or NO₂) at the 5-position, coupled with hydroxyl or methoxy (B1213986) substituents on a side-chain phenyl ring. nih.gov This demonstrates that specific substituent patterns are crucial for optimizing ligand-receptor interactions.
The isoindole-1,3-dione scaffold has proven to be a versatile template for designing inhibitors of various medically relevant enzymes.
Cyclooxygenase (COX) Enzymes: Phthalimide derivatives have been extensively investigated as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. By designing cyclic imides to fit the active site of COX-2, researchers have developed potent and highly selective inhibitors. nih.govbiomedgrid.com Molecular docking studies show that these compounds can bind similarly to selective COX-2 inhibitors like celecoxib, with specific moieties like methoxy groups inserting deep into the enzyme's active site and forming hydrogen bonds with key residues such as His(90) and Arg(513). nih.gov
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Compound 6a | 0.18 | 668 | nih.gov |
| Compound 6b | 0.24 | >416 | nih.gov |
| Compound 7a | 0.28 | >357 | nih.gov |
| Compound 7b | 0.36 | 363 | nih.gov |
| Celecoxib (Reference) | 0.30 | >384 | nih.gov |
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and a target for agents treating hyperpigmentation. Novel isoindole-1,3-dione-based sulfonamides have been shown to be potent tyrosinase inhibitors. nih.gov For instance, compound 4d from one study exhibited excellent inhibitory activity with a Kᵢ of 1.43 µM, which was significantly more potent than the standard inhibitor, kojic acid. nih.gov Kinetic studies revealed that these compounds can act as either competitive or non-competitive inhibitors. nih.gov Indole-based derivatives have also been explored, with kinetic analysis showing they can act as mixed-type inhibitors. nih.gov
DNA Gyrase: DNA gyrase is a bacterial enzyme that is a well-established target for antibiotics. Phthalimide derivatives have been designed and synthesized as potential DNA gyrase inhibitors. nih.govresearchgate.net Molecular docking studies suggest these compounds can bind to the enzyme's active site. The carbonyl group of the phthalimide ring can form hydrogen bonds with key residues like Asp49 (via a water molecule), while the ring itself can be stabilized by aromatic stacking interactions with residues such as Arg76. nih.gov Other related structures, like isoindolo[2,1-a]quinolinones, have also been proven to be effective DNA gyrase inhibitors in supercoiling assays. derpharmachemica.com
The broad biological activity of the isoindole scaffold extends to antimicrobial and antiviral applications.
Antimicrobial Potential: Numerous studies have demonstrated that derivatives of isoindole-1,3-dione possess significant antibacterial and antifungal properties. mdpi.comnih.govderpharmachemica.comresearchgate.net These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. derpharmachemica.com For example, the compound (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed remarkable activity against Bacillus subtilis, comparable to or exceeding that of standard antibiotics like ampicillin (B1664943) and cefotaxime. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 4c | S. aureus | 0.98 | nih.gov |
| Compound 4f | S. aureus | 0.49 | nih.gov |
| Compound 4g | E. coli | 3.9 | nih.gov |
| Compound 4i | C. albicans | 1.95 | nih.gov |
| Compound 5e | M. tuberculosis H37Rv | 1.95 | nih.gov |
Antiviral Potential: The isoindole framework is recognized for its advantageous physicochemical and biological properties that make it a valuable scaffold in the design of antiviral agents. jmchemsci.comresearchgate.net Research has shown that linking, fusing, or substituting the isoindole ring with various other chemical groups can lead to effective antiviral compounds active against several human viruses. jmchemsci.comresearchgate.net The related indole scaffold is considered a "privileged scaffold" in antiviral drug development due to its ability to serve as a ligand for various viral targets. nih.govfrontiersin.org Derivatives have been developed that show activity against viruses such as HIV and Hepatitis C virus (HCV) by targeting viral enzymes like reverse transcriptase and protease. researchgate.netfrontiersin.org
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis of 2H-Isoindole-2-acetamide Derivatives
The chemical industry's increasing emphasis on sustainability necessitates the development of environmentally benign synthetic routes for 2H-isoindole-2-acetamide derivatives. Future research will likely focus on several key areas of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.
Microwave-Assisted Synthesis: A prominent green approach is the use of microwave irradiation to accelerate chemical reactions. ipb.pt This technique often leads to significantly shorter reaction times, increased product yields, and can frequently be performed in the absence of conventional solvents. ipb.pt For the synthesis of phthalimide (B116566) derivatives, which share a structural core with the target compound, microwave-assisted methods have proven to be highly efficient. nih.govnih.govnumberanalytics.com Future investigations could optimize microwave-assisted protocols for the synthesis of a diverse library of 2H-isoindole-2-acetamide derivatives, potentially under solvent-free conditions.
Environmentally Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water, polyethylene (B3416737) glycols (PEGs), and bio-based solvents are being explored for the synthesis of various N-heterocycles. researchgate.netrsc.org Research into the aqueous-phase synthesis of 2H-isoindole-2-acetamide derivatives, potentially under catalyst-free conditions, could offer a significantly improved environmental profile. nih.gov
Catalyst-Free and Solid-Phase Synthesis: The development of catalyst-free reactions and solid-phase synthesis methodologies presents another avenue for greening the production of these compounds. Solid-phase synthesis, particularly when coupled with microwave assistance, can simplify purification procedures and reduce solvent usage. nih.goviitm.ac.in
Biocatalysis: Although still a nascent area for isoindole synthesis, biocatalysis offers the potential for highly selective and environmentally friendly transformations. spectroscopyonline.com Exploring enzymatic routes for the construction of the isoindole core or for the functionalization of pre-existing 2H-isoindole-2-acetamide scaffolds could lead to novel and sustainable synthetic pathways.
| Green Chemistry Approach | Potential Advantages for 2H-Isoindole-2-acetamide Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, solvent-free conditions. ipb.ptnih.gov | Optimization of reaction parameters for diverse derivatives. |
| Use of Green Solvents | Reduced environmental impact, improved safety. researchgate.netrsc.org | Exploring water, PEGs, and bio-solvents as reaction media. researchgate.net |
| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. | Design of reactions that proceed under mild, catalyst-free conditions. nih.gov |
| Solid-Phase Synthesis | Simplified purification, potential for automation. nih.goviitm.ac.in | Development of robust solid-phase synthetic routes. |
| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. spectroscopyonline.com | Identification and engineering of enzymes for isoindole synthesis. |
Investigation of Novel Reactivity Patterns and Catalytic Transformations
The unique electronic structure of the isoindole ring system imparts a rich and varied reactivity that is yet to be fully harnessed. Future research will likely delve into discovering and exploiting novel reactivity patterns and developing new catalytic transformations centered around the 2H-isoindole-2-acetamide core.
Cycloaddition Reactions: Isoindoles are well-known to participate in a variety of cycloaddition reactions, including [3+2] and [2+2+2] cycloadditions, as well as Diels-Alder reactions. nih.govresearchgate.netrsc.org These reactions provide powerful tools for the construction of complex, polycyclic molecular architectures. Future work could explore the diastereoselective and enantioselective versions of these cycloadditions, using chiral catalysts or auxiliaries to control the stereochemical outcome.
C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for molecular synthesis. nih.goviitm.ac.innih.govacgpubs.org Transition metal-catalyzed C-H activation has been successfully applied to related indole (B1671886) systems, and this approach holds immense promise for the selective functionalization of the benzene (B151609) ring of 2H-isoindole-2-acetamide. acgpubs.orgnih.gov Developing catalytic systems that can selectively target specific C-H bonds on the isoindole scaffold will be a key area of investigation.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis. psu.edu The application of these methods to halogenated or otherwise activated 2H-isoindole-2-acetamide derivatives would allow for the introduction of a wide range of substituents, enabling the fine-tuning of the compound's properties for various applications.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. Exploring the application of photoredox catalysis to the synthesis and functionalization of 2H-isoindole-2-acetamide derivatives could open up new avenues for creating complex molecules.
| Reactivity Pattern/Transformation | Potential Applications | Future Research Focus |
| Cycloaddition Reactions | Synthesis of complex polycyclic compounds. nih.govrsc.org | Asymmetric cycloadditions, exploration of novel dienophiles/dipolarophiles. |
| C-H Functionalization | Atom-economical introduction of functional groups. nih.goviitm.ac.innih.gov | Development of regioselective and stereoselective C-H activation methods. |
| Cross-Coupling Reactions | Diversification of the isoindole scaffold. psu.edu | Expansion of the scope of cross-coupling partners. |
| Photoredox Catalysis | Mild and selective functionalization reactions. | Discovery of novel photoredox-catalyzed transformations of isoindoles. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A deeper understanding of the dynamic behavior of 2H-isoindole-2-acetamide, 1,3-dihydro- in chemical and biological systems requires the application of advanced analytical techniques capable of real-time monitoring.
Fluorescence Spectroscopy and Imaging: Many isoindole derivatives exhibit intrinsic fluorescence, a property that can be exploited for a variety of applications. nih.govnih.govrsc.orgescholarship.org Future research could focus on designing and synthesizing novel 2H-isoindole-2-acetamide derivatives with tailored photophysical properties, such as large Stokes shifts, high quantum yields, and sensitivity to their local environment. These "smart" fluorophores could be used as probes for real-time imaging of biological processes or for monitoring chemical reactions. The "Fluorescent Isoindole Crosslink (FlICk)" chemistry, for instance, utilizes the formation of an isoindole to create a fluorescent staple in peptides, highlighting the potential for in-situ labeling and imaging. nih.gov
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and studying reaction mechanisms. ipb.ptnih.govresearchgate.netnih.gov The use of in-situ NMR techniques will be crucial for monitoring the progress of reactions involving 2H-isoindole-2-acetamide in real-time. This can provide valuable information about reaction kinetics, the formation of transient intermediates, and the influence of reaction conditions on the product distribution. Advanced 2D NMR techniques will continue to be essential for the unambiguous characterization of novel derivatives. ipb.pt
Mass Spectrometry of Transient Intermediates: The high sensitivity of mass spectrometry makes it an ideal technique for detecting and characterizing low-abundance, transient intermediates in chemical reactions. rsc.orgnih.govpsu.edujhuapl.edu Techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be coupled with reaction monitoring systems to provide real-time information about the species present in a reacting mixture. This will be particularly valuable for understanding the mechanisms of complex catalytic transformations involving 2H-isoindole-2-acetamide.
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) and time-resolved fluorescence spectroscopy can provide insights into the dynamics of chemical processes on very short timescales. numberanalytics.com These methods could be employed to study the excited-state properties of fluorescent 2H-isoindole-2-acetamide derivatives or to follow the rapid kinetics of their formation or reaction.
| Technique | Information Gained | Future Research Application |
| Fluorescence Spectroscopy/Imaging | Real-time tracking, environmental sensing. nih.govnih.govrsc.orgescholarship.org | Development of fluorescent probes for biological imaging and reaction monitoring. |
| In Situ NMR Spectroscopy | Reaction kinetics, intermediate identification. researchgate.netnih.gov | Mechanistic studies of synthesis and functionalization reactions. |
| Mass Spectrometry | Detection of transient intermediates. rsc.orgnih.govjhuapl.edu | Elucidation of complex reaction pathways. |
| Time-Resolved Spectroscopy | Excited-state dynamics, rapid kinetics. numberanalytics.com | Understanding photophysical properties and fast reaction mechanisms. |
Further Exploration of Structure-Property Relationships for Advanced Materials
The versatile and tunable nature of the isoindole scaffold makes it an attractive building block for the development of advanced materials with tailored properties. A systematic investigation into the structure-property relationships of 2H-isoindole-2-acetamide derivatives is crucial for their rational design and application in materials science.
Future research in this area will likely focus on correlating specific structural modifications of the 2H-isoindole-2-acetamide core with resulting changes in optical, electronic, and self-assembly properties. For instance, the introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can significantly influence the fluorescence emission wavelength and quantum yield. Similarly, the nature of the substituent on the acetamide (B32628) nitrogen can impact the molecule's solubility, crystallinity, and intermolecular interactions, which are critical for applications in organic electronics and crystal engineering.
The exploration of oligomeric and polymeric materials derived from 2H-isoindole-2-acetamide monomers is another promising avenue. The incorporation of this heterocyclic unit into polymer backbones could lead to new materials with interesting photophysical properties, thermal stability, and charge-transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Computational Approaches for Predictive Modeling and High-Throughput Screening in Chemical Research
Computational chemistry is poised to play an increasingly important role in accelerating the discovery and development of new 2H-isoindole-2-acetamide derivatives with desired properties. Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of novel derivatives, providing insights into their reactivity, stability, and spectroscopic properties.
Furthermore, quantum mechanical calculations can be used to model reaction mechanisms, helping to elucidate the transition states and intermediates involved in synthetic transformations. This predictive capability can guide the design of more efficient and selective synthetic routes.
High-throughput virtual screening, powered by machine learning and artificial intelligence, represents a paradigm shift in the discovery of new molecules. By building predictive models based on existing data, it will be possible to rapidly screen vast virtual libraries of 2H-isoindole-2-acetamide derivatives for specific properties, such as absorption and emission wavelengths, or binding affinity to a particular biological target. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing, focusing efforts on the most promising candidates.
Integration of 2H-Isoindole-2-acetamide, 1,3-dihydro- into Hybrid Molecular Systems for Enhanced Functionality
The creation of hybrid molecular systems, where the 2H-isoindole-2-acetamide, 1,3-dihydro- moiety is covalently linked to other functional units, opens up a vast design space for creating molecules with enhanced or entirely new functionalities.
One exciting direction is the development of fluorescent bioconjugates. By attaching the isoindole-acetamide core to biomolecules such as proteins, peptides, or nucleic acids, it is possible to create fluorescent probes for studying biological processes with high sensitivity and specificity. The inherent fluorescence of the isoindole unit can serve as a reporter, allowing for the visualization and tracking of the labeled biomolecule within a cellular environment.
Another area of interest is the design of donor-acceptor systems for applications in organic electronics. By coupling the electron-rich isoindole core with an electron-accepting moiety, it is possible to create molecules with tailored intramolecular charge-transfer characteristics. These materials could find use as emitters in OLEDs or as active components in organic solar cells.
Furthermore, the integration of the 2H-isoindole-2-acetamide unit into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to new porous materials with interesting luminescent properties and sensing capabilities. The isoindole moiety could act as a signaling unit, with its fluorescence response being modulated by the presence of specific guest molecules within the framework's pores.
Conclusion
Summary of Current Research Landscape Pertaining to 2H-Isoindole-2-acetamide, 1,3-dihydro-
Following a comprehensive review of scientific literature and chemical databases, it is evident that the specific chemical compound, 2H-Isoindole-2-acetamide, 1,3-dihydro-, is not a subject of significant focused research. The current body of scientific work extensively covers the broader class of isoindole derivatives, particularly those with substitutions at the 1 and 3 positions, such as isoindole-1,3-diones, and various N-substituted analogs. These related compounds have garnered considerable attention for their diverse biological activities. However, dedicated studies detailing the synthesis, chemical properties, mechanism of action, or specific applications of 2H-Isoindole-2-acetamide, 1,3-dihydro- itself are conspicuously absent from the available literature.
The research landscape is populated with studies on structurally similar molecules, which offer a contextual understanding of the potential areas of interest for the isoindole scaffold. For instance, derivatives like 2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-acetamide and N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione have been synthesized and investigated for their potential biological activities. ontosight.aimdpi.com Research into these related structures has explored a wide range of potential therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aimdpi.comontosight.airesearchgate.net The isoindole structure is a recognized pharmacophore and can be found in various natural products and bioactive compounds. nih.govchim.it
Significance of 2H-Isoindole-2-acetamide, 1,3-dihydro- in Contemporary Chemical Research
Given the lack of specific research, the direct significance of 2H-Isoindole-2-acetamide, 1,3-dihydro- in contemporary chemical research appears to be minimal at present. Its primary relevance may lie as a potential, yet un-investigated, intermediate in the synthesis of more complex isoindole derivatives or as a structural analogue for comparative studies within this class of compounds.
The significance of the broader isoindole class, however, is well-established. The isoindole core is a key structural motif in medicinal chemistry and materials science. chim.it Compounds bearing this scaffold have been the subject of extensive research, leading to the development of molecules with a wide array of biological functions. The inherent properties of the isoindole ring system make it an attractive target for the design of novel therapeutic agents. ontosight.ai Therefore, while 2H-Isoindole-2-acetamide, 1,3-dihydro- has not been a focal point of research, its parent structure is of considerable importance.
Outlook for Future Academic Contributions and Innovation
The absence of dedicated research on 2H-Isoindole-2-acetamide, 1,3-dihydro- represents a gap in the scientific literature and, consequently, an opportunity for future investigation. Future academic contributions could begin with the development of a reliable synthetic pathway to isolate and purify this specific compound. Subsequent characterization of its physicochemical properties would provide a foundational dataset for further studies.
Exploratory research into its potential biological activities would be a logical next step, guided by the known properties of related isoindole derivatives. Screening for antimicrobial, anti-inflammatory, and cytotoxic effects could reveal novel therapeutic potential. Furthermore, its utility as a building block in organic synthesis for the creation of more elaborate molecular architectures could be another avenue for innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
